R402173

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

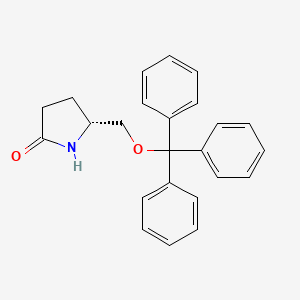

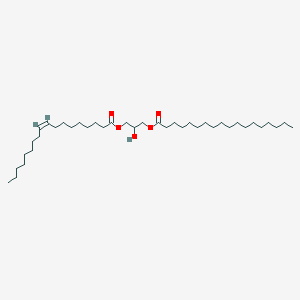

“R402173” is a chemical transformation product . It is also known as “Compound 30” or "SYN 501114" . It is a metabolite of Azoxystrobin . The molecular formula of “this compound” is C₁₈H₁₁N₃O₄.

Molecular Structure Analysis

The molecular weight of “this compound” is 333.3 . However, the detailed molecular structure information is not available in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the search results. However, it’s known that “this compound” can be formed via degradation of Azoxystrobin .

Physical And Chemical Properties Analysis

“this compound” is classified as having a medium to very high mobility . It exhibits pH-dependent adsorption with maximum adsorption occurring under acidic conditions .

Safety and Hazards

“R402173” is a metabolite of Azoxystrobin, which is of low acute and chronic toxicity to humans, birds, mammals, and bees but is highly toxic to freshwater fish, freshwater invertebrates, and estuarine/marine fish, and very highly toxic to estuarine/marine invertebrates . The Azoxystrobin degradate “this compound” may be slightly toxic to daphnids .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of R402173 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "2-methyl-2-(4-(4-methylpiperazin-1-yl)phenyl)propanenitrile", "Sodium hydride", "Tetrahydrofuran", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-chloro-2-fluoroaniline and 2-methyl-2-(4-(4-methylpiperazin-1-yl)phenyl)propanenitrile are reacted in the presence of sodium hydride in tetrahydrofuran to produce the intermediate product.", "Step 2: The intermediate product is then treated with dimethylformamide and hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is reacted with sodium hydroxide to generate the free base.", "Step 4: The free base is extracted with ethyl acetate and the organic layer is washed with water to obtain the final product, R402173." ] } | |

| 951009-69-1 | |

Formule moléculaire |

C18H11N3O4 |

Poids moléculaire |

333.3 g/mol |

Nom IUPAC |

2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzoic acid |

InChI |

InChI=1S/C18H11N3O4/c19-10-12-5-1-3-7-14(12)24-16-9-17(21-11-20-16)25-15-8-4-2-6-13(15)18(22)23/h1-9,11H,(H,22,23) |

Clé InChI |

COKFURSZLRZHAC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C(=O)O |

Synonymes |

2-[[6-(2-Cyanophenoxy)-4-pyrimidinyl]oxy]benzoic Acid; 2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)benzoic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)